A solid-phase approach allows for the efficient synthesis of 1,2,5-trisubstituted 4-imidazolidinones. This method relies on the formation of an N-[1-(benzotriazol-1-yl)alkyl] moiety on the amino group of a MBHA resin-bound amino acid, followed by nucleophilic substitution of the benzotriazole group with an amidic nitrogen, leading to the formation of the imidazolidinone ring. []
A pseudo-five-multicomponent reaction involving an isocyanide, a primary amine, two molecules of formaldehyde, and water in trifluoroethanol provides access to N,N'-substituted 4-imidazolidinones. []
A regio- and diastereoselective cyclization of sulfamate-derived cyclic imines with α-halo hydroxamates allows for the synthesis of 2-monosubstituted and 2,5-disubstituted 4-imidazolidinones. []
The synthesis of imidazolidin-4-one can be achieved through several methods, each varying in complexity and yield:
Imidazolidin-4-one features a five-membered ring structure that includes two nitrogen atoms and one carbonyl group at position four. The general molecular formula is C₄H₈N₂O. The presence of nitrogen atoms contributes to its basicity and potential interactions with biological targets.
Imidazolidin-4-one participates in various chemical reactions that are significant in synthetic organic chemistry:
These reactions are essential for developing new derivatives with enhanced biological activity or different pharmacokinetic profiles.
The mechanism of action for imidazolidin-4-one derivatives typically involves their interaction with specific biological targets such as enzymes or receptors. For example:
The detailed understanding of these mechanisms is crucial for optimizing drug design and improving therapeutic outcomes.
Imidazolidin-4-one exhibits several noteworthy physical and chemical properties:
These properties influence its handling in laboratory settings and its formulation into pharmaceutical preparations.
Imidazolidin-4-one has diverse applications across several fields:
Research continues to expand on its applications, particularly in developing new drugs that leverage its structural advantages while minimizing side effects .
The imidazolidin-4-one structure consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 4. This arrangement creates a dipolar system where the carbonyl group significantly influences the ring's electronic distribution. The systematic IUPAC name for the parent compound is 2,5-dihydro-1H-imidazol-4-one, with the molecular formula C₃H₆N₂O. A critical structural aspect involves differentiation from its isomer, imidazolidin-2-one, where the carbonyl group occupies the position between the two nitrogen atoms rather than adjacent to them. This positional isomerism profoundly impacts the compounds' chemical behavior, electronic properties, and biological interactions [2].
Table 1: Fundamental Characteristics of Imidazolidin-4-one
Property | Description |
---|---|
Systematic Name | 2,5-Dihydro-1H-imidazol-4-one |
Molecular Formula | C₃H₆N₂O |
Core Structure | Five-membered dihydroimidazole with carbonyl at C4 |
Key Functional Groups | Secondary amine (N1), tertiary amine (N3), β-aminoenone system |
Tautomeric Forms | Keto form predominates; enol form possible but less stable |
Aromaticity | Non-aromatic due to saturated C2-C5 bond and localized electrons |
Isomeric Relationship | Positional isomer of imidazolidin-2-one (carbonyl between nitrogens) |
The electronic configuration of imidazolidin-4-one features a conjugated system where the carbonyl group's electron-withdrawing nature affects the basicity of the nitrogen atoms differently—N1 (adjacent to carbonyl) is less basic than N3. The ring can adopt envelope conformations in solution, with the carbonyl carbon often out of plane. Substituents at the C5 position significantly influence the ring's tautomeric equilibrium, where 5-monosubstituted derivatives can exist in equilibrium with their 5-hydroxyimidazole tautomers. This tautomerism is largely suppressed in 5,5-disubstituted derivatives due to the absence of a proton at C5 [2].
The chemistry of imidazolidin-4-ones dates back to 1907 when H. Finger reported the first synthesis of this heterocyclic system, marking the inception of systematic exploration into its properties. Finger's pioneering work established the foundational chemistry that would be expanded upon throughout the 20th century. In 1956, Brunken and Bach developed a significant synthetic route involving the condensation of orthoesters with α-amino amides. This method generated substantial interest due to its relative simplicity and accessibility of starting materials, establishing a versatile approach that remains relevant in modern synthetic strategies [2].
Early synthetic efforts focused primarily on unsubstituted and symmetrically substituted derivatives, with researchers grappling with challenges related to the inherent reactivity and instability of the core structure. The unsubstituted parent compound proved particularly labile, prone to hydrolysis and ring-opening reactions, which complicated isolation and characterization. These difficulties spurred investigations into protective group strategies and stabilization through substitution. The mid-20th century witnessed systematic exploration of the ring's reactivity, including its behavior under hydrolytic conditions and susceptibility to electrophilic attack at nitrogen and nucleophilic attack at the carbonyl carbon [2].
The 1950s-1970s saw refinement of early methods, particularly the diamide cyclization approach, where researchers prepared N,N'-disubstituted derivatives by treating diamides derived from 1,2-diamines with base. This period also established fundamental understanding of the stereochemical consequences of substitution at C5, revealing that monosubstituted derivatives underwent rapid racemization under basic conditions due to the acidic proton at C5. This discovery directed synthetic efforts toward 5,5-disubstituted derivatives when enantiopure compounds were required, as their quaternary center prevented epimerization [2].
Imidazolidin-4-one occupies a crucial niche within heterocyclic chemistry due to its role as a versatile synthetic intermediate and its natural occurrence in biologically significant molecules. The scaffold serves as a precursor to persistent carbenes (dihydroimidazol-2-ylidenes) upon formal dehydrogenation, compounds that have revolutionized organometallic catalysis and materials chemistry. Its electronic properties enable diverse transformations, making it valuable for constructing complex molecular architectures, particularly natural products with biological activity [1] [2].
In drug discovery, imidazolidin-4-ones represent a privileged structure with demonstrated relevance across therapeutic areas. Nitrogen-containing heterocycles like imidazolidin-4-one constitute structural components in approximately 70% of pharmaceutical agents, underscoring their importance in medicinal chemistry. Specific derivatives have been developed as human parathyroid hormone receptor 1 (hPTHR1) agonists for hypoparathyroidism treatment, with one analogue advancing to phase 1 clinical trials. The scaffold's presence in advanced glycation end products (AGEs) and post-translational modifications (e.g., 3,5-dihydro-5-methylidene-4H-imidazol-4-one or MIO) highlights its biological significance in human physiology and disease processes [2] [3].
The structural versatility of imidazolidin-4-one allows for extensive derivatization, enabling medicinal chemists to fine-tune physicochemical properties and biological activity. Its hydrogen bonding capacity (both as donor and acceptor) facilitates target interactions, while the moderate dipole moment enhances solubility compared to purely aromatic systems. These features, combined with demonstrated activities against diverse targets including angiotensin II receptors, fatty acid synthase (FASN) KR domain, and bacterial enzymes, cement its status as a high-value scaffold in pharmaceutical research. The compound's integration into fluorescent protein chromophores further demonstrates its utility beyond traditional drug discovery, extending into bioimaging and chemical biology [2] [3].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4